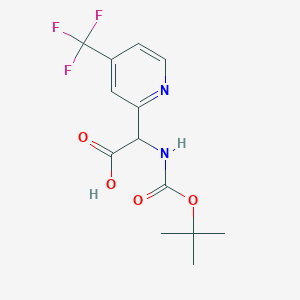

2-((Tert-butoxycarbonyl)amino)-2-(4-(trifluoromethyl)pyridin-2-YL)acetic acid

Description

2-((Tert-butoxycarbonyl)amino)-2-(4-(trifluoromethyl)pyridin-2-YL)acetic acid is a synthetic organic compound featuring a pyridine core substituted with a trifluoromethyl group at the 4-position and a tert-butoxycarbonyl (Boc)-protected amino-acetic acid moiety at the 2-position. The Boc group serves as a protective agent for the amine functionality, enhancing stability during synthetic processes, particularly in peptide synthesis or medicinal chemistry applications.

Properties

Molecular Formula |

C13H15F3N2O4 |

|---|---|

Molecular Weight |

320.26 g/mol |

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[4-(trifluoromethyl)pyridin-2-yl]acetic acid |

InChI |

InChI=1S/C13H15F3N2O4/c1-12(2,3)22-11(21)18-9(10(19)20)8-6-7(4-5-17-8)13(14,15)16/h4-6,9H,1-3H3,(H,18,21)(H,19,20) |

InChI Key |

DAALTQGWNWMTSK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=NC=CC(=C1)C(F)(F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

a. Synthetic Routes: Several synthetic routes exist for the preparation of Boc-protected trifluoromethylpyridine acetic acid. One common approach involves the following steps:

Trifluoromethylation of Pyridine: The pyridine ring undergoes trifluoromethylation using a suitable reagent (e.g., trifluoromethyl iodide or trifluoromethyl copper reagents).

Protection of Amine Group: The amino group is protected with a tert-butoxycarbonyl (Boc) group, typically using Boc anhydride or Boc-protected amine reagents.

Acetylation: The Boc-protected amine is acetylated with acetic anhydride or acetyl chloride.

b. Industrial Production: While industrial-scale production methods may vary, the compound is typically synthesized in multi-step processes with careful purification and isolation.

Chemical Reactions Analysis

Boc-protected trifluoromethylpyridine acetic acid participates in various chemical reactions:

Hydrolysis: Removal of the Boc protecting group using acid or base.

Esterification: Conversion of the carboxylic acid group to an ester.

Substitution Reactions: Nucleophilic substitution at the pyridine ring or acetic acid moiety.

Reduction: Reduction of the trifluoromethyl group.

Major products include Boc-deprotected derivatives, esters, and substituted pyridines.

Scientific Research Applications

Drug Development

The compound has shown potential in drug development, particularly as a building block for synthesizing biologically active molecules. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it suitable for designing novel pharmaceuticals.

Anticancer Research

Recent studies have investigated the compound's efficacy against various cancer cell lines. For instance, its derivatives have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The incorporation of the pyridine moiety has been linked to enhanced anticancer activity due to its interaction with cellular targets involved in cancer progression.

Neuropharmacology

The compound's structural analogs are being explored for neuropharmacological applications. Research indicates that modifications to the amino acid backbone can lead to compounds with improved neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer properties of derivatives of 2-((Tert-butoxycarbonyl)amino)-2-(4-(trifluoromethyl)pyridin-2-YL)acetic acid against breast cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant potency compared to standard chemotherapeutics.

Case Study 2: Neuroprotective Effects

In a neuropharmacological study, the compound was tested for its ability to protect neuronal cells from oxidative stress-induced damage. The findings suggested that specific derivatives could significantly reduce markers of oxidative stress and improve cell viability, highlighting their potential as therapeutic agents for neurodegenerative disorders.

Mechanism of Action

The exact mechanism of action depends on its specific application. For drug design, it may interact with biological targets via hydrogen bonding, hydrophobic interactions, or enzyme inhibition.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound shares a core Boc-protected amino-acetic acid structure with analogs such as (tert-butoxycarbonyl)aminoacetic acid (CAS 28044-77-1), which substitutes the pyridine ring with a 4-methylphenyl group. Below is a comparative analysis:

| Property | 2-((Boc)amino)-2-(4-(trifluoromethyl)pyridin-2-YL)acetic acid | (tert-butoxycarbonyl)aminoacetic acid |

|---|---|---|

| Core Structure | Pyridine ring with CF₃ substituent | Phenyl ring with CH₃ substituent |

| Molecular Formula | C₁₃H₁₄F₃N₂O₄ (estimated) | C₁₄H₁₉NO₄ |

| Electronic Effects | Strong electron-withdrawing CF₃ enhances acidity and reactivity | Electron-donating CH₃ reduces acidity |

| Purity | Not specified in available sources | ≥95% (custom synthesis grade) |

| Applications | Likely used in medicinal chemistry for targeted drug design | Research applications (e.g., peptide synthesis intermediates) |

Key Differences

Substituent Impact: The trifluoromethyl group on the pyridine ring increases the compound’s lipophilicity and metabolic stability compared to the methyl-substituted phenyl analog. This makes it more suitable for pharmacokinetic optimization in drug candidates.

Synthetic Utility :

- The Boc group in both compounds ensures amine protection, but the trifluoromethylpyridine variant may require specialized handling due to the fluorine atoms’ stability under acidic/basic conditions.

Research Relevance: While (tert-butoxycarbonyl)aminoacetic acid is widely used in academic research (e.g., as a building block for small-molecule libraries) , the trifluoromethylpyridine derivative is more likely to appear in advanced medicinal chemistry studies, particularly for CNS or antiviral drug candidates.

Biological Activity

2-((Tert-butoxycarbonyl)amino)-2-(4-(trifluoromethyl)pyridin-2-YL)acetic acid, also known by its CAS number 2102408-54-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C13H15F3N2O4, with a molecular weight of 320.27 g/mol. It features a tert-butoxycarbonyl (Boc) protective group and a trifluoromethyl group attached to a pyridine ring, which may influence its pharmacological properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects on various cancer cell lines. For instance, compounds with similar structures have shown significant inhibition of cell proliferation in breast and pancreatic cancer models, indicating potential as anticancer agents .

- P-glycoprotein Interaction : The compound may interact with P-glycoprotein (P-gp), a crucial protein involved in drug transport and resistance. Research indicates that compounds affecting P-gp can enhance the bioavailability of other therapeutic agents, thus improving treatment efficacy .

- Selectivity and Mechanism of Action : Studies have demonstrated that modifications in the chemical structure can lead to preferential selectivity towards certain biological targets, such as specific transporters or enzymes involved in drug metabolism. This selectivity is essential for minimizing side effects while maximizing therapeutic benefits .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of amino acid-derived compounds, derivatives similar to this compound were synthesized and tested against MDA-MB-231 (breast cancer) and PANC-1 (pancreatic cancer) cell lines. Results indicated that these compounds inhibited cell growth significantly at micromolar concentrations, showcasing their potential as anticancer agents .

Case Study 2: P-glycoprotein Modulation

Another study focused on the effects of structurally related compounds on P-glycoprotein ATPase activity. The results revealed that certain analogs could stimulate ATP hydrolysis in P-gp, suggesting that these compounds might enhance the efficacy of co-administered drugs by preventing their efflux from cells .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.